N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound demonstrates promising anti-breast cancer activity. Molecular docking studies reveal that it binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT. This suggests its potential as a therapeutic agent for breast cancer treatment .
Antimicrobial Properties
Pyrazoles and their derivatives, including this compound, play a crucial role in antimicrobial applications. Researchers have explored their effectiveness against various pathogens, making them valuable candidates for drug development .
Anti-Inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. While more specific studies are needed, this compound’s structure suggests potential in modulating inflammatory responses .
Antioxidant Activity
The compound’s unique structure may contribute to antioxidant effects. Further research could elucidate its ability to scavenge free radicals and protect cells from oxidative damage .
Cytotoxicity and Anti-Tumor Potential
Pyrazoles have been associated with cytotoxicity and anti-tumor effects. This compound’s fluorinated moiety enhances stability and binding affinity, making it an interesting candidate for further exploration in cancer therapy .
Analgesic Properties
While not extensively studied, pyrazoles have shown potential as analgesics. Investigating this compound’s analgesic activity could provide valuable insights .
Hepatic Cancer Agents
Some pyrazoles have been patented as hepatic cancer (HePG-2) agents. Exploring this compound’s effects on liver cancer cells could yield valuable therapeutic options .
Cyclooxygenase-2 Inhibition
Fluorinated compounds, like this one, are popular in medicinal chemistry due to their stability and increased binding affinity. Investigating its potential as a cyclooxygenase-2 inhibitor could lead to novel anti-inflammatory drugs .
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-13-7-5-12(6-8-13)17-9-14(22-26-17)10-21-19(23)18-11-24-15-3-1-2-4-16(15)25-18/h1-9,18H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFNWQYDOQEDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.